3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an indole-like structure with an iodine atom at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of palladium-catalyzed cross-coupling reactions and other metal-catalyzed processes are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is employed in studies involving protein-ligand interactions, such as binding studies with bovine serum albumin.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[3,4-c]pyridine
Uniqueness
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is unique due to the presence of the iodine atom, which can be selectively functionalized, and the carboxylic acid group, which enhances its solubility and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-3-11-5-1-2-10-7(6(4)5)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXNQMWEUTBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646758 | |
Record name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-28-5 | |
Record name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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